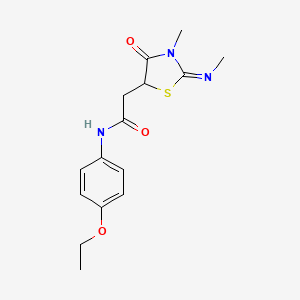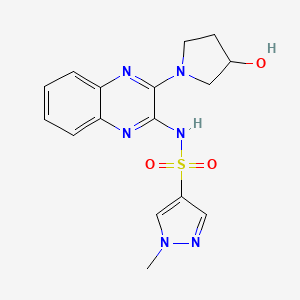
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N6O3S and its molecular weight is 374.42. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity of Sulfonamide-based Hybrid Compounds
Sulfonamides, including structures similar to N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, show a broad range of biological activities. These compounds are explored for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility of sulfonamide hybrids, incorporating diverse moieties such as coumarin, indole, quinoline, and pyrazole, has led to significant interest in their synthesis and the exploration of their biological activities (Ghomashi et al., 2022).
Regioselective Synthesis in Green Chemistry
Research into regioselective synthesis techniques, particularly those involving water as a solvent, highlights the green chemistry approaches to developing compounds like N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide. These methods focus on minimizing harmful environmental impacts and enhancing the efficiency of chemical syntheses (Poomathi et al., 2015).
Antioxidant Properties
The antioxidant properties of compounds, particularly those that can quench radicals and inhibit DNA oxidation, are of significant interest. Structures incorporating elements of N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide have been studied for their potential to inhibit oxidative stress, which is a key factor in the pathogenesis of various diseases (Xi & Liu, 2015).
Role in Cyclooxygenase Inhibition
The development of cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib, which shares structural features with sulfonamide compounds, showcases the potential for N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide in the treatment of inflammation and pain. This research avenue could provide insights into novel therapeutic agents for managing chronic conditions (Penning et al., 1997).
Antimicrobial Potential
Exploration of new sulfonamide derivatives for their antimicrobial potential is crucial in the face of rising antibiotic resistance. Studies on novel sulfonamide compounds, including their synthesis and antibacterial evaluation, could reveal new pathways for combating infectious diseases. Compounds with a sulfonamido moiety have shown promising results against various bacterial strains, underscoring the importance of such research (Azab et al., 2013).
Propiedades
IUPAC Name |
N-[3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-10-12(8-17-21)26(24,25)20-15-16(22-7-6-11(23)9-22)19-14-5-3-2-4-13(14)18-15/h2-5,8,10-11,23H,6-7,9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIMCZPSCHHYJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-hydroxypyrrolidin-1-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

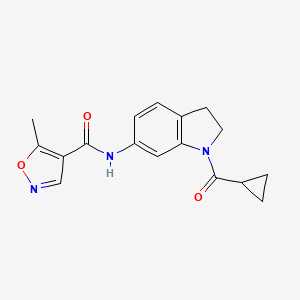
![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2413294.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2413297.png)

![6-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2413299.png)
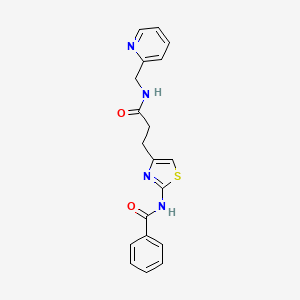
![N-Ethyl-N-[2-oxo-2-(6-propan-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2413302.png)
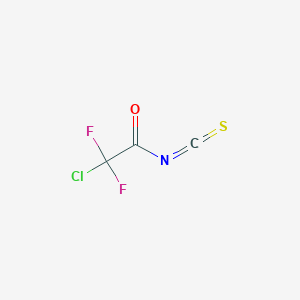
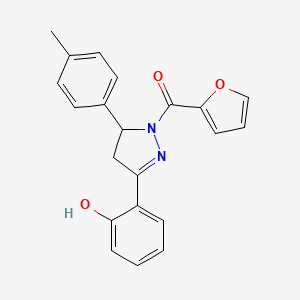
![2-{[3-(3-fluorophenyl)-6-methylisoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-mesitylacetamide](/img/structure/B2413309.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2413311.png)
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl 2-chloropyridine-3-carboxylate](/img/structure/B2413312.png)
![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2413314.png)
